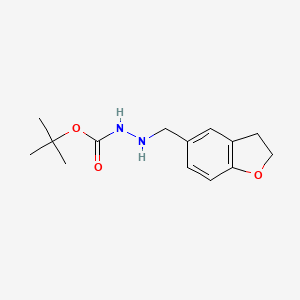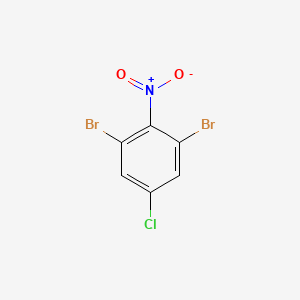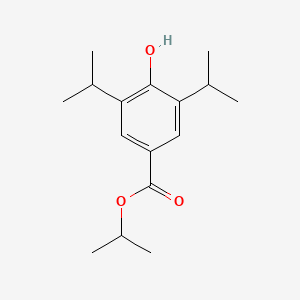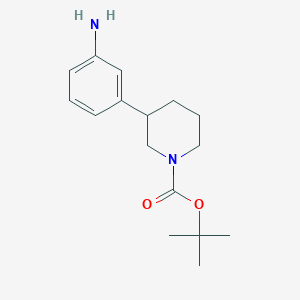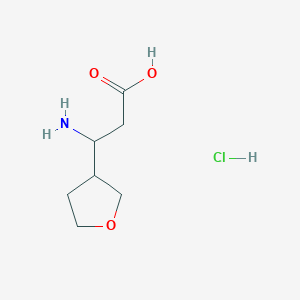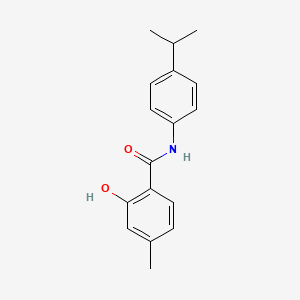
2-Hydroxy-N-(4-isopropyl-phenyl)-4-methyl-benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-N-(4-isopropyl-phenyl)-4-methyl-benzamide, also known as 4-methyl-benzamide, is an organic compound belonging to the class of benzamides. It is a white, crystalline solid with a molecular weight of 202.3 g/mol and a melting point of 187.5 °C. 4-methyl-benzamide is a widely used compound in the pharmaceutical industry and has been studied extensively for its potential applications in the synthesis of drugs and in scientific research.
Mechanism of Action
2-Hydroxy-N-(4-isopropyl-phenyl)-4-methyl-benzamidezamide acts as an inhibitor of histone deacetylases (HDACs) by binding to the zinc-binding domain of the enzyme. This binding prevents the enzyme from catalyzing the acetylation of histones, which results in the inhibition of gene expression. In addition, 2-Hydroxy-N-(4-isopropyl-phenyl)-4-methyl-benzamidezamide acts as a substrate for the enzyme tyrosine aminotransferase (TAT) and acetylcholinesterase (AChE). It also acts as a substrate for the enzyme arylamine N-acetyltransferase (NAT).
Biochemical and Physiological Effects
2-Hydroxy-N-(4-isopropyl-phenyl)-4-methyl-benzamidezamide has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and reduce the activity of enzymes involved in the synthesis of drugs. In addition, 2-Hydroxy-N-(4-isopropyl-phenyl)-4-methyl-benzamidezamide has been found to have anti-oxidant, anti-inflammatory, and anti-apoptotic effects.
Advantages and Limitations for Lab Experiments
2-Hydroxy-N-(4-isopropyl-phenyl)-4-methyl-benzamidezamide has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and can be easily synthesized. In addition, it is a stable compound and can be stored for long periods of time without degradation. However, 2-Hydroxy-N-(4-isopropyl-phenyl)-4-methyl-benzamidezamide has several limitations for use in laboratory experiments. It is a relatively small molecule and can be difficult to work with in certain experiments. In addition, it can be toxic to cells in high concentrations, and should be used with caution.
Future Directions
There are a variety of potential future directions for 2-Hydroxy-N-(4-isopropyl-phenyl)-4-methyl-benzamidezamide research. One potential direction is to further investigate the effects of 2-Hydroxy-N-(4-isopropyl-phenyl)-4-methyl-benzamidezamide on the inhibition of histone deacetylases (HDACs). In addition, further research could be conducted to investigate the potential of 2-Hydroxy-N-(4-isopropyl-phenyl)-4-methyl-benzamidezamide as an inhibitor of other enzymes, such as tyrosine aminotransferase (TAT), acetylcholinesterase (AChE), and arylamine N-acetyltransferase (NAT). Furthermore, further research could be conducted to investigate the potential of 2-Hydroxy-N-(4-isopropyl-phenyl)-4-methyl-benzamidezamide as an anti-cancer agent and its potential as an anti-inflammatory agent. Finally, further research could be conducted to investigate the potential of 2-Hydroxy-N-(4-isopropyl-phenyl)-4-methyl-benzamidezamide as an antioxidant and its potential as an anti-apoptotic agent.
Synthesis Methods
2-Hydroxy-N-(4-isopropyl-phenyl)-4-methyl-benzamidezamide can be synthesized via a variety of methods. One of the most common methods is the reaction of 4-methyl-phenol and benzoyl chloride in the presence of a base, such as sodium hydroxide, in an organic solvent such as dichloromethane. This reaction produces 2-Hydroxy-N-(4-isopropyl-phenyl)-4-methyl-benzamidezamide as the main product in high yields.
Scientific Research Applications
2-Hydroxy-N-(4-isopropyl-phenyl)-4-methyl-benzamidezamide is used in a variety of scientific research applications. It has been used as an inhibitor of histone deacetylases (HDACs) and as a substrate for the enzyme tyrosine aminotransferase (TAT). It has also been used as a substrate for the enzyme acetylcholinesterase (AChE) and as a substrate for the enzyme arylamine N-acetyltransferase (NAT). In addition, 2-Hydroxy-N-(4-isopropyl-phenyl)-4-methyl-benzamidezamide has been used in the synthesis of drugs and in the study of enzyme kinetics.
properties
IUPAC Name |
2-hydroxy-4-methyl-N-(4-propan-2-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-11(2)13-5-7-14(8-6-13)18-17(20)15-9-4-12(3)10-16(15)19/h4-11,19H,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXKHSBAKJHMPQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)C(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-N-(4-isopropyl-phenyl)-4-methyl-benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-bromo-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B6353846.png)


